2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol
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Overview
Description
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitro group attached to a phenoxy ring, which is further connected to an ethan-1-ol moiety. It is commonly used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol typically involves multiple steps, including nucleophilic aromatic substitution and etherification reactions. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
Flufenoxuron: N-{4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}-N′-(2,6-difluorobenzoyl)urea.
Uniqueness
2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
50594-43-9 |
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Molecular Formula |
C15H11ClF3NO5 |
Molecular Weight |
377.70 g/mol |
IUPAC Name |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]ethanol |
InChI |
InChI=1S/C15H11ClF3NO5/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(20(22)23)14(8-10)24-6-5-21/h1-4,7-8,21H,5-6H2 |
InChI Key |
MTDPTBAFHMNHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCO |
Origin of Product |
United States |
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